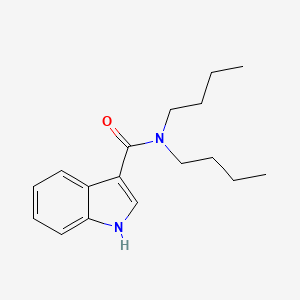

N,N-Dibutyl-1H-indole-3-carboxamide

Description

Properties

CAS No. |

63479-70-9 |

|---|---|

Molecular Formula |

C17H24N2O |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

N,N-dibutyl-1H-indole-3-carboxamide |

InChI |

InChI=1S/C17H24N2O/c1-3-5-11-19(12-6-4-2)17(20)15-13-18-16-10-8-7-9-14(15)16/h7-10,13,18H,3-6,11-12H2,1-2H3 |

InChI Key |

FSQNNGPUMKARAG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)C(=O)C1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, methyl 1H-indole-3-carboxylate is dissolved in anhydrous tetrahydrofuran (THF), followed by the addition of excess dibutylamine. The reaction mixture is heated under reflux (66–67°C) for 12–24 hours, during which the ester carbonyl undergoes nucleophilic attack by the amine. The THF solvent ensures solubility of both reactants while minimizing side reactions. After completion, the product is isolated via vacuum distillation or column chromatography.

Advantages and Limitations

This route offers a 68–72% yield with high purity (>95% by HPLC). The absence of transition metal catalysts simplifies purification, making it suitable for kilogram-scale production. However, the requirement for anhydrous conditions and prolonged heating may increase energy costs.

Reductive Amination and Cyclization Strategies

Alternative methods leverage reductive cyclization to construct the indole core while introducing the dibutylcarboxamide moiety. A one-pot synthesis from 2-halonitrobenzenes and N,N-dibutylcyanoacetamide demonstrates this approach.

Two-Step Protocol

- SNAr Reaction : 2-Fluoronitrobenzene reacts with N,N-dibutylcyanoacetamide in dimethylformamide (DMF) using sodium hydride as a base. This forms 2-cyano-2-(2-nitrophenyl)-N,N-dibutylacetamide as an intermediate.

- Reductive Cyclization : Addition of FeCl3 (3 equiv) and Zn powder (10 equiv) in 1 M HCl induces simultaneous nitro group reduction and cyclization. The reaction proceeds at 100°C for 1 hour, yielding the target compound in 82% yield.

Critical Parameters

- Fe/Zn Ratio : A 1:3.3 molar ratio of FeCl3 to Zn optimizes electron transfer for nitro reduction.

- Acid Concentration : 1 M HCl balances proton availability without decomposing the cyanoacetamide intermediate.

Catalytic Hydrogenation of Protected Intermediates

A Chinese patent describes a hydrogenation-based route applicable to N,N-dibutyl indole derivatives. Although originally developed for aminophenols, the methodology adapts to indole systems:

Synthetic Sequence

- Nitrobenzene Substitution : 1-Benzyloxy-3-nitrobenzene is prepared from m-dinitrobenzene and benzyl alcohol.

- Reductive Amination : Reaction with butyraldehyde under hydrogen gas (50 psi) in the presence of Pd/C catalyzes both imine formation and debenzylation.

- Cyclization : Acidic workup promotes indole ring closure, yielding this compound.

Performance Metrics

This method achieves 89% yield with >99% conversion, attributed to the synergistic effects of Pd/C and controlled hydrogen pressure. The protocol is notable for avoiding halogenated solvents, enhancing its environmental profile.

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

N,N-Dibutyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Halogenated indole derivatives.

Scientific Research Applications

N,N-Dibutyl-1H-indole-3-carboxamide applications in scientific research are related to a variety of biological activities and therapeutic potentials, particularly as they relate to cannabinoid receptors and anti-thrombotic effects . Indole derivatives, including carboxamides, are recognized as important compounds in medicinal chemistry .

P2Y12 Purinergic Receptor Antagonists:

- Anti-thrombotic effect this compound derivatives function as antagonists of the P2Y12 purinergic receptor and have strong anti-thrombotic effects. They can be employed in the treatment and prevention of cardiovascular disorders like thromboembolic diseases and restenoses . Thrombosis-related medical issues are a primary cause of mortality in the industrialized world. Pathologies linked to the development of thrombosis include myocardial infarction, angina, ischemic attacks, stroke, peripheral vascular disease, deep vein thrombosis, and embolisms. There are also risks of thrombotic and restenotic complications during surgical procedures .

Cannabinoid Receptor Modulation:

- CB1 and CB2 receptors N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide interacts with cannabinoid receptors, particularly CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are G-protein coupled receptors (GPCRs) that influence various physiological processes. The compound binds to these receptors, mimicking the effects of endogenous cannabinoids.

- Allosteric effects on the CB1 receptor Substituents at the C3 position of indole-2-carboxamides play a critical role in the allosteric effects on the CB1 receptor . A C3-n-pentyl substituent is optimal for maximum allosteric modulatory effects. The results support the hypothesis of a hydrophobic sub-pocket near the C3 position of the allosteric site, which can be occupied by linear alkyl groups .

Anti-Cancer agents:

- Tubulin Polymerization Inhibition Certain Indole derivatives have demonstrated tubulin polymerization inhibition and cytotoxicity against cancer cells, including multi-drug resistant cancer cell lines . Molecular docking studies show stable interactions with α- and β-tubulin, forming hydrogen bonds with key residues . N-alkoxy I3C derivatives may be a novel class of potentially more potent experimental therapeutics for breast cancer .

Other Applications

Mechanism of Action

The mechanism of action of N,N-Dibutyl-1H-indole-3-carboxamide involves its ability to form hydrogen bonds with various enzymes and proteins. This interaction can inhibit the activity of these enzymes, leading to potential therapeutic effects. The compound’s molecular targets include enzymes involved in cancer cell proliferation, inflammation, and microbial growth. The pathways affected by these interactions are still under investigation, but they are believed to involve key signaling cascades related to cell growth and immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

Key Observations:

- Lipophilicity and Bioavailability : N,N-Dibutyl-1H-indole-3-carboxamide’s butyl groups confer higher lipophilicity (predicted logP >5) compared to N-hydroxy (logP ~1.5) or diisopropyl (logP ~3.5) derivatives. This property may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Synthetic Accessibility : Diisopropyl and dibutyl analogs are synthesized via similar HBTU-mediated coupling, but longer alkyl chains (butyl vs. isopropyl) may require optimized reaction conditions to avoid steric hindrance .

Spectroscopic Characterization

NMR data for indole-3-carboxamides (e.g., CBM-018) reveal distinct shifts for the indole NH (~10 ppm in ¹H NMR) and carbonyl carbons (~165 ppm in ¹³C NMR). Substituents on nitrogen influence nearby protons; for example, naphthyl groups in CBM-018 cause aromatic splitting patterns distinct from alkyl-substituted analogs . This compound would likely show upfield shifts for the butyl protons (δ ~0.8–1.5 ppm) and downfield shifts for the amide carbonyl due to reduced electron donation compared to hydroxy or aryl substituents .

Pharmacological Potential

However, the absence of aromatic or fluorinated groups may limit receptor affinity compared to naphthyl/fluoropentyl derivatives . Diisopropyl and dibutyl analogs are less studied for direct pharmacological effects but may serve as intermediates for prodrugs or materials science applications .

Q & A

Q. How can researchers optimize the synthesis of N,N-Dibutyl-1H-indole-3-carboxamide to improve yield and purity?

- Methodological Answer : The synthesis typically involves coupling indole-3-carboxylic acid with dibutylamine using activating agents like N,N'-carbonyldiimidazole (CDI) or EDC/HOBt. Key parameters include:

- Reagent stoichiometry : A 1:1.2 molar ratio of carboxylic acid to amine reduces unreacted starting material.

- Reaction conditions : Conduct the reaction under anhydrous conditions in DMF or THF at 60–80°C for 12–24 hours.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

- Yield optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Typical yields range from 65–80% .

Q. What experimental approaches are recommended for characterizing the physicochemical properties of This compound?

- Methodological Answer :

- Spectroscopic analysis :

- NMR : NMR (DMSO-d6) should show indole NH (~10.5 ppm), butyl protons (0.8–1.6 ppm), and carboxamide carbonyl (~165 ppm in ).

- Mass spectrometry : ESI-MS (positive mode) should display [M+H]+ at m/z 285.2 (calculated exact mass: 284.2) .

- Chromatography : HPLC (C18 column, acetonitrile/water 70:30) can assess purity (>95%) with retention time ~8.2 minutes .

- Thermal stability : TGA analysis reveals decomposition temperatures >200°C, indicating suitability for high-temperature applications .

Q. How should researchers evaluate the stability of This compound under varying storage conditions?

- Methodological Answer :

- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months and analyze degradation via HPLC.

- Light sensitivity : Expose to UV light (254 nm) for 48 hours; monitor photodegradation products via LC-MS.

- Solution stability : Dissolve in DMSO or ethanol and track decomposition at room temperature over 7 days .

Advanced Research Questions

Q. What strategies can elucidate the structure-activity relationship (SAR) of This compound in biological systems?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., alkyl chain length, indole position) and test activity in receptor-binding assays (e.g., cannabinoid receptors CB1/CB2) .

- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., binding free energy < -8 kcal/mol suggests strong affinity) .

- In vitro assays : Measure EC50 values in cAMP accumulation or β-arrestin recruitment assays to quantify potency .

Q. How can researchers resolve discrepancies in reported analytical data for This compound across studies?

- Methodological Answer :

- Cross-validation : Compare NMR and MS data with reference standards from pharmacopeial sources (e.g., USP) .

- Interlaboratory studies : Collaborate with multiple labs to harmonize protocols (e.g., solvent choice for NMR, ionization methods for MS) .

- Quantum chemical calculations : Use Gaussian to simulate NMR shifts and match experimental data (RMSD < 0.1 ppm) .

Q. What in vivo models are appropriate for studying the pharmacokinetics of This compound?

- Methodological Answer :

- Rodent models : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats and collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours.

- Bioanalysis : Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL). Expected t1/2: ~4–6 hours .

- Tissue distribution : Sacrifice animals at 24 hours; analyze brain, liver, and kidney homogenates for metabolite profiling .

Q. How can computational methods predict the metabolic pathways of This compound?

- Methodological Answer :

- Software tools : Use MetaSite or GLORYx to simulate Phase I/II metabolism (e.g., hydroxylation at indole C5 or butyl chain oxidation) .

- Density Functional Theory (DFT) : Calculate activation energies for cytochrome P450-mediated reactions (B3LYP/6-31G* basis set) .

- In vitro validation : Incubate with human liver microsomes (HLMs) and identify metabolites via UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.